molecular formula C20H12N2Na2O4 B11925896 Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate

Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate

Cat. No.: B11925896
M. Wt: 390.3 g/mol
InChI Key: PNCUBHNJVJSFBD-UHFFFAOYSA-L
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Description

Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic addition of organometallic reagents to biquinoline derivatives, followed by carboxylation and subsequent sodium salt formation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using eco-efficient and cost-effective reagents. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles such as solvent recycling and energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can act as a redox agent, disrupting cellular processes in pathogens . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate is unique due to its dual quinoline structure, which imparts distinct chemical and biological properties.

Biological Activity

Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate, commonly referred to as bicinchoninic acid disodium salt (BCA), is a compound with significant applications in biochemistry and molecular biology. It is primarily known for its role as a colorimetric reagent for protein quantification and copper detection. This article explores the biological activity of BCA, focusing on its mechanisms of action, applications in various assays, and relevant case studies.

  • Molecular Formula : C20H12N2NaO4
  • Molecular Weight : 368.32 g/mol
  • CAS Number : 979-88-4
  • IUPAC Name : Disodium [2,2'-biquinoline]-4,4'-dicarboxylate

BCA functions primarily through its interaction with cuprous ions (Cu⁺) in alkaline conditions. When proteins are present, they reduce Cu²⁺ ions to Cu⁺ ions, which then form a stable complex with BCA. This reaction leads to the formation of a purple-colored complex that can be quantitatively measured using spectrophotometry at an absorbance maximum of 562 nm. The intensity of the color correlates directly with the protein concentration in the sample.

Applications in Biological Assays

BCA is widely used in various biochemical assays due to its specificity and sensitivity. Key applications include:

  • Protein Quantification : BCA is a standard reagent in protein assays due to its ability to provide accurate measurements even in the presence of interfering substances.
  • Copper Detection : The compound is utilized for detecting copper levels in biological samples, which is crucial for understanding various metabolic processes.
  • Enzyme Activity Measurement : BCA can be employed to monitor enzyme activities that involve protein interactions.

Case Study 1: Protein Assay Optimization

A study aimed at optimizing the BCA assay found that varying the incubation temperature significantly affected the assay's sensitivity. The optimal temperature range was identified as 37°C to 60°C, which enhanced the colorimetric response and minimized variances caused by different amino acid compositions in proteins .

Case Study 2: Application in Clinical Diagnostics

Research demonstrated that BCA could effectively quantify proteins in serum samples from patients with liver diseases. The study highlighted that altered protein levels could serve as biomarkers for disease progression and treatment efficacy .

Comparative Analysis of BCA with Other Assays

The following table summarizes the performance of BCA compared to other common protein quantification methods:

Assay TypeSensitivitySpecificityTime RequiredInterference
BCAHighHighModerateLow
Bradford AssayModerateModerateQuickModerate
Lowry AssayHighLowLongHigh

Properties

Molecular Formula

C20H12N2Na2O4

Molecular Weight

390.3 g/mol

IUPAC Name

disodium;2-(4-carboxylato-1,4-dihydroquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C20H14N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10,13,21H,(H,23,24)(H,25,26);;/q;2*+1/p-2

InChI Key

PNCUBHNJVJSFBD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(C=C(N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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